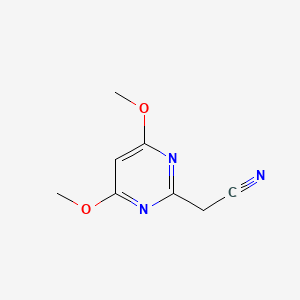











|
REACTION_CXSMILES
|
Cl.C[OH:3].[C:4]([CH2:6][C:7]1[N:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]([O:15][CH3:16])[N:8]=1)#N.C([O:19][CH2:20]C)C>C(OC)(=O)C>[CH3:16][O:15][C:9]1[CH:10]=[C:11]([O:13][CH3:14])[N:12]=[C:7]([CH2:6][C:4]([O:19][CH3:20])=[O:3])[N:8]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
6.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC
|
|
Name
|
|
|
Quantity
|
23.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC1=NC(=CC(=N1)OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
the dropwise addition
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered off with suction under nitrogen
|
|
Type
|
WASH
|
|
Details
|
The residue is washed with ether
|
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction
|
|
Type
|
CUSTOM
|
|
Details
|
until dry
|
|
Type
|
ADDITION
|
|
Details
|
This gives 31.5 g of the imidomethyl ester hydrochloride of melting point 110°-112° C., to which 250 ml of water are added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 4 hours at 40° C
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted four times
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is distilled off
|
|
Type
|
DISTILLATION
|
|
Details
|
This gives 19.5 g of methyl (4,6-dimethoxypyrimidin-2-yl)acetate of boiling point 110° C./0.04 mbar (ball tube distillation)
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=NC(=NC(=C1)OC)CC(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |